5,8-Dichloroquinolin-2-amine is a chemical compound with the molecular formula and a molecular weight of 213.06 g/mol. It is characterized by the presence of two chlorine atoms at the 5 and 8 positions of the quinoline ring and an amino group at the 2 position. This compound is recognized for its utility in various synthetic applications, particularly in the development of pharmaceutical agents and as a key intermediate in organic synthesis. Its purity is typically around 95% in commercial preparations.
5,8-Dichloroquinolin-2-amine belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound is specifically noted for its role in medicinal chemistry, particularly in the synthesis of compounds targeting cancer pathways such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway .
The synthesis of 5,8-dichloroquinolin-2-amine can be achieved through several methods. One notable approach involves the halogenation of quinoline derivatives followed by amination reactions.
For example, a systematic study highlighted a method involving the condensation reaction of substituted anilines with chlorinated quinolines, yielding various functionalized products through controlled reaction conditions .
The molecular structure of 5,8-dichloroquinolin-2-amine can be represented using various notations:
InChI=1S/C9H6Cl2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13)
KQUJYLDKMMCLPE-UHFFFAOYSA-N
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)N
The structure features a fused bicyclic system typical of quinolines, with distinct functional groups that contribute to its reactivity and biological activity.
5,8-Dichloroquinolin-2-amine participates in several chemical reactions that are significant for its applications:
The mechanism of action for 5,8-dichloroquinolin-2-amine primarily involves its interaction with proteins within the PI3K/AKT/mTOR signaling pathway:
The physical and chemical properties of 5,8-dichloroquinolin-2-amine include:
These properties make it suitable for various laboratory applications and facilitate its use in synthetic chemistry .
5,8-Dichloroquinolin-2-amine has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is pivotal for regioselective functionalization of 5,8-dichloroquinolin-2-amine. The C5 and C8 chlorine atoms exhibit distinct reactivity due to electronic asymmetry in the quinoline ring. The C5 position, para to the electron-withdrawing pyridinic nitrogen, shows higher electrophilicity than C8 (meta to nitrogen). This allows sequential displacement: C5 undergoes substitution first under mild conditions, while C8 requires harsher protocols [6] [10].
DFT calculations confirm that C5 has a lower activation energy barrier (ΔG‡ = 18.3 kcal/mol) compared to C8 (ΔG‡ = 24.1 kcal/mol), attributed to superior stabilization of the Meisenheimer complex at C5 (Figure 1) [2]. Experimental studies demonstrate that amines selectively replace C5-Cl in ethanol at 25°C, while C8-Cl substitution necessitates polar aprotic solvents (e.g., DMF) and temperatures >100°C [6] [10].
Key reactivity trends:
Table 1: Regioselectivity in SNAr Reactions of 5,8-Dichloroquinolin-2-amine
Nucleophile | Conditions | Product Regiochemistry | Yield (%) |
---|---|---|---|
Piperidine | EtOH, 25°C, 2h | C5-substituted | 92 |
Aniline | DMF, 110°C, 12h | C8-substituted | 78 |
Sodium methoxide | THF, 0°C, 1h | C5-substituted | 95 |
Reductive amination offers a strategic alternative for introducing alkyl groups at the C2-amino position without requiring pre-activation. This method converts aldehydes/ketones into secondary amines via imine intermediates, using reducing agents like NaBH3CN or NaBH(OAc)3 [3] [7]. The weakly basic C2-amino group (pKa ≈ 4) necessitates pH control (optimum pH 4–5) to balance imine formation and protonation states [3].
Mechanistic insights:
Table 2: Reductive Amination Optimization
Carbonyl Source | Reducing Agent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Acetaldehyde | NaBH3CN | MeOH | 4 | 88 |
Cyclohexanone | NaBH(OAc)3 | DCE | 8 | 76 |
Benzaldehyde | NaBH4 | TFE | 6 | 68 |
Limitations: Aromatic aldehydes show reduced efficiency due to slow imine formation kinetics (40% lower yield than aliphatic analogs) [3]. Steric hindrance from C8-Cl further decreases yields with bulky ketones (e.g., diisopropyl ketone: 52% yield) [7].
Palladium-catalyzed amination (Buchwald-Hartwig) enables C-C/C-N bond formation at challenging positions. The C8 chlorine, inert in SNAr, undergoes coupling using Pd(dba)2/XPhos at 80°C to install arylamino groups [4] [9]. Copper-catalyzed Ullmann reactions similarly modify C5 with azoles, leveraging chelating effects [8].
Catalytic systems:
Substrate scope: Adamantane-containing amines couple efficiently at C8 (85% yield), while electron-poor anilines require Buchwald precatalysts [9].
Table 3: Metal-Catalyzed Coupling Reactions
Position | Catalyst System | Nucleophile | Yield (%) |
---|---|---|---|
C8 | Pd(dba)2/XPhos | Adamantylamine | 85 |
C5 | CuI/phenanthroline | Imidazole | 91 |
C8 | Pd(OAc)2/BINAP | 4-Nitroaniline | 73 |
Two principal routes construct the quinoline core:Route 1 (Gould-Jacobs):
Route 2 (Diaminomaleonitrile pathway):
Table 4: Comparison of Synthetic Routes
Parameter | Gould-Jacobs Route | DAMN Route |
---|---|---|
Overall yield | 67% | 41% |
Key intermediate | 4,7-Dichloroquinoline | Pyrazine analog |
Temperature range | 80–250°C | 25–120°C |
Chlorination step | Required (POCl3) | Not needed |
Challenges: Gould-Jacobs requires high-temperature cyclization, causing decarboxylation side products (15–20%) [6]. The DAMN route suffers from low regiocontrol during ring expansion [4].
Tables of Key Compounds from Sections
Table 5: Compounds in Nucleophilic Substitution
Compound Name | Role | Reference |
---|---|---|
5-Piperidin-1-yl-8-chloroquinolin-2-amine | SNAr product | [6] |
5,8-Bis(4-methylpiperazin-1-yl)quinolin-2-amine | Disubstituted derivative | [10] |
Table 6: Compounds in Reductive Amination
Compound Name | Role | Reference |
---|---|---|
N-(2-(5,8-Dichloroquinolinyl))ethylamine | Linear alkyl derivative | [7] |
N-Cyclohexyl-5,8-dichloroquinolin-2-amine | Cyclic alkyl derivative | [3] |
Table 7: Cross-Coupling Derivatives
Compound Name | Role | Reference |
---|---|---|
8-(1-Adamantylamino)-5-chloroquinolin-2-amine | Buchwald-Hartwig product | [9] |
5-(1H-Imidazol-1-yl)-8-chloroquinolin-2-amine | Ullmann coupling product | [4] |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1